molecular formula C10H16O3 B092392 4-Cyclohexyl-4-oxobutyric acid CAS No. 15971-95-6

4-Cyclohexyl-4-oxobutyric acid

Cat. No. B092392
CAS RN: 15971-95-6
M. Wt: 184.23 g/mol
InChI Key: AIWROPDBVWQZOH-UHFFFAOYSA-N
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Description

4-Cyclohexyl-4-oxobutyric acid is a compound that has been studied for its potential as an antidiabetic agent. Research has shown that this compound selectively improves glucose-stimulated insulin release and glucose tolerance in both normal and diabetic rats. The compound is part of a series of 4-cycloalkyl-4-oxobutyric acids that have been synthesized and evaluated for their effects on glucose tolerance and fasting euglycemia. The structural requirements for drug activity were investigated, leading to the identification of an optimum compound, 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608), which demonstrated efficacy in improving glucose tolerance at a low oral dose without affecting fasting euglycemia .

Synthesis Analysis

The synthesis of related cyclohexyl compounds involves various strategies, including the use of L-serine as a starting material, which is advantageous over frequently used (-)-shikimic acid or (-)-quinic acid. Key steps in the synthesis include ring-closing metathesis and diastereoselective Grignard reactions, with absolute configurations of key intermediates confirmed by two-dimensional NMR studies . Another synthesis approach for a related compound involved a Strecker reaction from a cyano precursor, which was obtained from hydrolysis . Additionally, 4-(4-bromophenyl)-4-oxobutyric acid has been used as a starting material for the preparation of various heterocyclic compounds, showcasing the versatility of 4-oxobutyric acid derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of a related compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, was characterized by techniques such as FT-IR, NMR, and single crystal X-ray structural analysis. The structure is stabilized by short intramolecular hydrogen bonds, and in the crystal structure, intermolecular hydrogen bonds link molecules into zigzag chains, resulting in a dendrimer-like structure .

Chemical Reactions Analysis

The chemical reactivity of 4-oxobutyric acid derivatives has been explored in various contexts. For instance, the solid-state photochemical [2 + 2] cycloaddition reaction of the salts of trans-3-(4-pyridyl) acrylic acid led to the stereoselective synthesis of cyclobutane derivatives, demonstrating the influence of anions on the orientation of monomers and the outcome of the reaction . Intramolecular cyclization reactions of 2-N-aryl-substituted derivatives of 2-amino-4-aryl-4-oxobut-2-enoic acids have also been investigated, yielding derivatives of furanones under the effect of acetic anhydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxobutyric acid derivatives are closely related to their molecular structure and the presence of functional groups. For example, the presence of carboxylic acid groups in the molecule can lead to the formation of hydrogen bond networks, as seen in the cocrystals of 1,3,5-cyclohexanetricarboxylic acid with 4,4'-bipyridine homologues . The ability to form hydrogen bonds significantly influences the solubility, melting point, and other physical properties of these compounds. Additionally, the presence of substituents such as chloro, hydroxy, and amino groups can affect the acidity, basicity, and overall reactivity of the molecules .

Scientific Research Applications

  • Antidiabetic Agent : 4-Cyclohexyl-4-oxobutyric acid has been identified as a compound that selectively improves glucose-stimulated insulin release and glucose tolerance in both normal and diabetic rats. The optimum compound in this class, 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608), showed significant effects in improving glucose tolerance without affecting fasting euglycemia (Shinkai et al., 1998).

  • Synthesis of Radiolabeled Compounds : A study focused on the synthesis of 4-(3-chloro 4-cyclohexyl phenyl) 4-oxobutyric acid 4-14C, using 4-cyclohexyl-4-oxobutyric acid derivatives and highlighting their potential in creating radiolabeled compounds (Pichat et al., 1976).

  • Synthesis of Heterocyclic Compounds : Derivatives of 4-cyclohexyl-4-oxobutyric acid were used as starting materials for the synthesis of a series of aroylacrylic acids, pyridazinones, and furanones derivatives, with potential antibacterial activities (El-Hashash et al., 2015).

  • Electropolymerization : The electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid and its copolymerization with pyrrole has been studied for producing electroactive polymers and copolymers, highlighting the compound's utility in polymer material production (Too et al., 1993).

  • Three-Component Reactions in Organic Synthesis : Cyclohexyl isocyanide's reaction with halogens and cyclic ethers, involving derivatives of 4-cyclohexyl-4-oxobutyric acid, demonstrated the compound's relevance in synthesizing carbamate compounds (Yamazaki et al., 1977).

  • Building Blocks in Synthesis of Biologically Active Compounds : Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, related to 4-cyclohexyl-4-oxobutyric acid, were synthesized using a microwave-assisted method with a ytterbium triflate catalyst, showing their application as building blocks in the synthesis of biologically active compounds (Tolstoluzhsky et al., 2008).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . If it comes into contact with eyes, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

Future Directions

4-Cyclohexyl-4-oxobutyric acid is currently used for research and development purposes . It is not intended for medicinal, household, or other uses.

properties

IUPAC Name

4-cyclohexyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWROPDBVWQZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444989
Record name 4-CYCLOHEXYL-4-OXOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyl-4-oxobutyric acid

CAS RN

15971-95-6
Record name 4-CYCLOHEXYL-4-OXOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Shinkai, H Ozeki, T Motomura, T Ohta… - Journal of medicinal …, 1998 - ACS Publications
… During an investigation of drugs for improving the β-cell response to glucose, we found that 4-cyclohexyl-4-oxobutyric acid selectively improved glucose-stimulated insulin release and …
Number of citations: 19 pubs.acs.org
BB Lohray, V Bhushan - Current medicinal chemistry, 2004 - ingentaconnect.com
Insulin resistance is the major cause in Non Insulin Dependent Diabetes Mellitus (NIDDM). In this review insulin production from α-cells and action of insulin is briefly described. Any …
Number of citations: 9 www.ingentaconnect.com

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